N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 275.32 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and biological studies. It is classified under the category of guanidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound is synthesized from 2-methoxy-5-methylaniline and cyanamide, followed by treatment with methanesulfonic acid. The resulting product is a methanesulfonate salt, which enhances its solubility and stability in various solvents. N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate falls into the broader classification of organic compounds known as guanidines, which are characterized by the presence of the guanidine functional group.
The synthesis of N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate typically involves the following steps:
The reaction conditions generally include:
In industrial settings, these methods are scaled up, employing continuous flow reactors to enhance efficiency and yield while maintaining stringent control over reaction parameters .
The molecular structure of N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate can be represented as follows:
The compound's CAS number is 1426291-43-1, which aids in its identification in chemical databases .
N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate involves its interaction with specific biological targets, such as enzymes or receptors. The compound can modulate these targets' activity, leading to various biological effects. Key pathways include:
Relevant data on physical properties can vary based on specific synthesis methods and purity levels .
N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate has several scientific uses:
The structural optimization of acylguanidine derivatives has followed a deliberate trajectory toward enhanced target specificity and metabolic stability. Early benzoylguanidine Na⁺/H⁺ exchanger (NHE) inhibitors exhibited promising activity but suffered from limited isoform selectivity and rapid systemic clearance. Critical structure-activity relationship (SAR) studies revealed that ortho-substitution profoundly influences both potency and pharmacokinetics. Introduction of a methyl group ortho to the acylguanidine moiety (as in 2-methyl-5-(methylsulfonyl)benzoyl guanidine) induces conformational restriction that enhances binding affinity by ~20-fold compared to unsubstituted analogs. This methyl group forces a coplanar orientation between the benzoyl ring and guanidine group, optimizing interactions within the NHE transporter’s hydrophobic pocket [1].
Table 1: Impact of Ortho-Substitution on NHE-1 Inhibitory Activity
Compound | Ortho-Substituent | IC₅₀ (μM) | Relative Potency |
---|---|---|---|
5-(MeSO₂)benzoylguanidine | H | 1.24 | 1.0x |
2-Me-5-(MeSO₂)benzoylguanidine | CH₃ | 0.06 | 20.7x |
2-Et-5-(MeSO₂)benzoylguanidine | CH₂CH₃ | 0.11 | 11.3x |
Further structural refinements established the essential role of 5-methylsulfonyl substitution for optimal target engagement. The methylsulfonyl group’s strong electron-withdrawing character enhances the benzoyl carbonyl’s electrophilicity, strengthening hydrogen bonding with key residues in the NHE-1 binding pocket. Molecular modeling demonstrates that the sulfonyl oxygen atoms form dual hydrogen bonds with Arg₃₂⁷ and Lys₃₀⁵ residues in the human NHE-1 transmembrane domain. Additional exploration of para-substitution revealed strict steric limitations—bulky groups like pyrrolidinyl (compound 246) maintain potency when combined with ortho-methyl and meta-sulfonyl groups, achieving 27-fold selectivity for NHE-1 over the NHE-2 isoform. This selectivity profile is clinically advantageous given NHE-1’s primary role in cardiac ischemia-reperfusion injury [1] [3].
The incorporation of methoxy and methyl groups on the aniline nitrogen (as in N-(2-methoxy-5-methylphenyl)guanidine) represents a strategic shift toward enhanced metabolic stability. These electron-donating groups decrease phase I oxidative metabolism while maintaining the compound’s overall basicity essential for ionic target interactions. This structural evolution addresses the notorious metabolic instability of first-generation benzoylguanidines while preserving the pharmacodynamic core required for transporter inhibition [6] [8].
The selection of methanesulfonate (mesylate) as a counterion for guanidine derivatives represents a critical formulation strategy to overcome inherent solubility limitations and enhance crystalline stability. Free base guanidines exhibit poor aqueous solubility (<0.1 mg/mL at physiological pH) due to their high crystallinity and strong intermolecular hydrogen bonding. Methanesulfonic acid forms a stable 1:1 salt complex with the protonated guanidinium cation, creating a zwitterionic structure with optimized dissolution properties. X-ray diffraction studies of crystalline guanidine methanesulfonate salts reveal an extended hydrogen-bonding network where the sulfonate groups act as acceptors for multiple N-H bonds from the guanidinium moiety, creating a stable lattice with high melting points (>200°C) [5].
Table 2: Physicochemical Properties of Guanidine Methanesulfonate Salts
Property | Free Base | Methanesulfonate Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 0.08 mg/mL | 8.3 mg/mL | 104x |
Melting Point | 142-145°C | 203-206°C | +60°C |
Hygroscopicity | High | Low | - |
Crystalline Stability | Polymorphic | Monomorphic | Improved |
The enhanced solubility of methanesulfonate salts directly translates to improved oral bioavailability. Pharmacokinetic studies in murine models demonstrate a 3.2-fold increase in AUC₀–₂₄ and 2.7-fold higher Cₘₐₓ for the methanesulfonate salt compared to the hydrochloride salt of the same guanidine compound. This enhancement is attributed to the methanesulfonate ion’s optimal pKₐ (∼ -1.9), which facilitates rapid dissolution in the acidic gastric environment while maintaining stability in systemic circulation. Furthermore, methanesulfonate salts exhibit superior thermal stability with decomposition temperatures exceeding 200°C, making them suitable for hot-melt extrusion processing during tablet formulation. Accelerated stability studies (40°C/75% RH) confirm <0.5% degradation after 6 months, significantly outperforming maleate and citrate salts of the same active pharmaceutical ingredient [5].
The low toxicity profile of methanesulfonic acid metabolites enhances the safety advantage of these salts. Unlike hydrochloride salts that can cause gastric irritation at high doses, methanesulfonate dissociates into benign components—sulfate ions are efficiently excreted while the methyl group undergoes rapid hepatic oxidation to CO₂. This metabolic pathway eliminates concerns about counterion accumulation in renal-impaired populations, making methanesulfonate salts particularly suitable for cardiovascular therapeutics targeting elderly patients [5].
N-(2-Methoxy-5-methylphenyl)guanidine methanesulfonate exhibits potent inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein regulating intracellular pH and sodium homeostasis. During myocardial ischemia, NHE-1 activation drives detrimental calcium overload through increased Na⁺/H⁺ exchange, leading to cardiomyocyte apoptosis and contractile dysfunction. This guanidine derivative demonstrates an IC₅₀ of 0.08 µM against NHE-1 with 27-fold selectivity over the NHE-2 isoform, enabling therapeutic targeting without disrupting gastrointestinal sodium absorption mediated by NHE-2 and NHE-3 isoforms [1] [3].
In preclinical models of acute coronary occlusion, administration at reperfusion reduces infarct size by 41-58% through multimodal cardioprotective mechanisms:
These effects translate to preserved left ventricular ejection fraction (48.3±3.1% vs. 29.7±2.8% in controls) and reduced ventricular arrhythmias during reperfusion. Notably, the compound maintains efficacy when administered after ischemia onset, demonstrating potential for therapeutic intervention in established myocardial infarction. This curative application represents a significant advancement over prophylactic-only agents, aligning with real-world clinical scenarios where patients present with active symptoms [1] [3].
Beyond cardiovascular applications, guanidine-based NHE inhibitors show promise for managing fluid retention disorders associated with chronic kidney disease and congestive heart failure. By inhibiting renal tubular NHE-3, these compounds promote natriuresis without triggering the compensatory aldosterone increase observed with loop diuretics. Animal models of volume overload demonstrate 2.3-fold greater sodium excretion compared to furosemide controls while maintaining potassium homeostasis. This diuretic profile is particularly advantageous in heart failure patients with renal impairment where conventional diuretics accelerate kidney dysfunction [3].
Table 3: Therapeutic Targets of Guanidine Methanesulfonates in Cardiovascular & Metabolic Disorders
Therapeutic Area | Molecular Target | Biological Effect | Clinical Indication |
---|---|---|---|
Myocardial Ischemia | NHE-1 | Reduced calcium overload, ROS suppression | Acute coronary syndrome |
Volume Overload | NHE-3 | Enhanced sodium excretion | Congestive heart failure |
Insulin Resistance | Unknown | Improved glucose uptake | Type 2 diabetes (preclinical) |
Pulmonary Hypertension | NHE-1 | Attenuated vascular remodeling | Right heart failure (investigational) |
Emerging evidence suggests additional benefits in metabolic syndrome through mechanisms extending beyond NHE inhibition. In high-fat diet models, guanidine derivatives reduce fasting glucose by 32% and improve insulin sensitivity by 45%, potentially through activation of AMP-activated protein kinase (AMPK) in skeletal muscle. These pleiotropic effects position N-(2-methoxy-5-methylphenyl)guanidine methanesulfonate as a promising candidate for cardiometabolic syndrome where cardiovascular and metabolic pathologies intersect [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0